Cas no 95645-52-6 (β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)

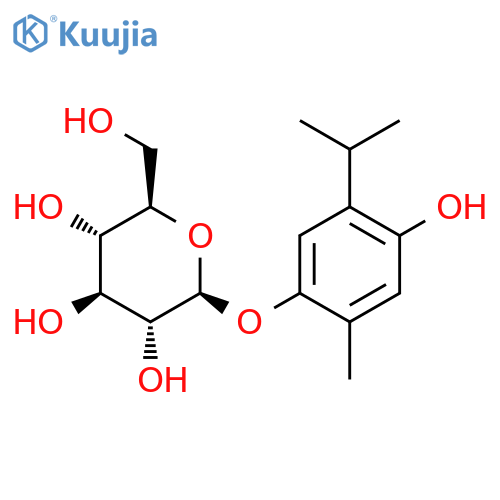

95645-52-6 structure

商品名:β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl

β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl 化学的及び物理的性質

名前と識別子

-

- β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl

- thymoquinol 2-O-beta-glucopyranoside. zataroside B

- (-)-Thymoquinol 2-O-beta-glucopyranoside

- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methyl-5-propan-2-ylphenoxy)oxane-3,4,5-triol

- NCGC00385115-01_C16H24O7_beta-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl

- NCGC00385115-01

- 95645-52-6

- Zataroside B, >=90% (LC/MS-UV)

- CHEBI:181676

- Zataroside B

-

- MDL: MFCD29037230

- インチ: 1S/C16H24O7/c1-7(2)9-5-11(8(3)4-10(9)18)22-16-15(21)14(20)13(19)12(6-17)23-16/h4-5,7,12-21H,6H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1

- InChIKey: XFPSRAYOBUHKRV-IBEHDNSVSA-N

- ほほえんだ: O(C1C(=CC(O)=C(C(C)C)C=1)C)[C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O

計算された属性

- せいみつぶんしりょう: 328.15220310g/mol

- どういたいしつりょう: 328.15220310g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.678

- トポロジー分子極性表面積: 120Ų

β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00573-1MG |

Zataroside B |

95645-52-6 | 1mg |

¥2529.06 | 2023-09-13 |

β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

95645-52-6 (β-D-Glucopyranoside, 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬